REACTION_SMILES
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[BH4-:16].[CH3:14][NH2:15].[CH3:18][OH:19].[F:1][c:2]1[cH:3][c:4]2[c:5]([s:6][c:7]([CH:10]=[O:11])[c:8]2[CH3:9])[cH:12][cH:13]1.[Na+:17]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([s:6][c:7]([CH2:10][NH:15][CH3:14])[c:8]2[CH3:9])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(C=O)sc2ccc(F)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CNCc1sc2ccc(F)cc2c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |